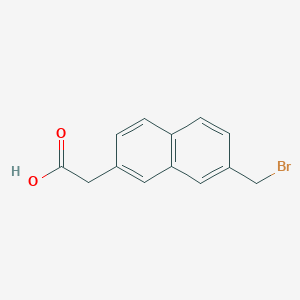

2-(Bromomethyl)naphthalene-7-acetic acid

CAS No.:

Cat. No.: VC15906202

Molecular Formula: C13H11BrO2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrO2 |

|---|---|

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 2-[7-(bromomethyl)naphthalen-2-yl]acetic acid |

| Standard InChI | InChI=1S/C13H11BrO2/c14-8-10-2-4-11-3-1-9(7-13(15)16)5-12(11)6-10/h1-6H,7-8H2,(H,15,16) |

| Standard InChI Key | WUDBNBDSKPTLTP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)CBr)CC(=O)O |

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Isomerism

2-(Bromomethyl)naphthalene-7-acetic acid belongs to the naphthalene family, characterized by a fused bicyclic aromatic system. The bromomethyl (-CH2Br) and acetic acid (-CH2COOH) groups are attached at the 2- and 7-positions, respectively. Positional isomerism significantly influences reactivity and biological activity. For instance, 2-(bromomethyl)naphthalene-1-acetic acid (CAS 1261768-55-1) demonstrates distinct physicochemical properties compared to the 7-isomer due to electronic and steric differences .

Physicochemical Properties

While experimental data for the 7-acetic acid isomer is limited, analogous compounds exhibit:

-

Molecular Weight: ~289.15 g/mol (calculated for C13H11BrO2)

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water due to the hydrophobic naphthalene core .

-

Reactivity: The bromomethyl group serves as an electrophilic site for nucleophilic substitution, while the acetic acid moiety enables salt formation or esterification .

Synthetic Methodologies

Core Naphthalene Functionalization

The synthesis of 2-(bromomethyl)naphthalene derivatives typically involves:

-

Friedel-Crafts Alkylation: Introducing methyl groups via aluminum chloride-catalyzed reactions.

-

Bromination: Selective bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation .

Example Protocol:

A mixture of 2-methylnaphthalene (10 mmol), NBS (12 mmol), and benzoyl peroxide (0.1 mmol) in CCl4 was refluxed for 6 hours, yielding 2-(bromomethyl)naphthalene in 78% purity .

Case Study:

Ethyl 3-methoxy-4-(naphth-2-ylmethoxy)benzoate was synthesized by reacting 2-bromomethylnaphthalene with ethyl vanillate (54% yield), followed by hydrolysis to the carboxylic acid .

Applications in Medicinal Chemistry

Protein Tyrosine Phosphatase (PTP) Inhibition

Derivatives of 2-(bromomethyl)naphthalene show promise as PTP inhibitors. NHB1109, a 7-cyclopentyl methoxy analog, exhibits:

-

PTPRD/PTPRS Inhibition: IC50 = 600–700 nM

-

Selectivity: >10-fold selectivity over PTPRF, PTPRJ, and PTPN1 .

-

Oral Bioavailability: Significant absorption in murine models, supporting in vivo antiaddiction studies .

Structure-Activity Relationships (SAR)

Key structural determinants for activity include:

-

7-Position Substitutions: Cyclopentyl methoxy groups enhance potency and selectivity vs. smaller alkoxy groups.

-

Bromine Retention: Critical for electrophilic reactivity in covalent inhibitor design .

Pharmacological and Toxicological Profiles

Preclinical Efficacy

In murine models, NHB1109 demonstrated:

-

Dose Tolerance: Up to 200 mg/kg orally without adverse effects.

-

Adverse Effects at High Doses: Weight loss and ileus at >200 mg/kg, with no histopathological organ damage .

Metabolic Stability

Preliminary data indicate moderate hepatic clearance, with Phase I metabolism involving oxidative debromination and Phase II glucuronidation of the acetic acid moiety .

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

2-(Bromomethyl)naphthalene derivatives serve as precursors for:

-

Ligands in Catalysis: Phosphine ligands for cross-coupling reactions.

-

Polymer Additives: Flame retardants due to bromine content.

Representative Reaction:

Suzuki-Miyaura coupling of 2-bromomethylnaphthalene with 2,4-dimethoxyphenyl boronic acid yielded biaryl derivatives in 70% yield using Pd(OAc)2/PPh3 catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume